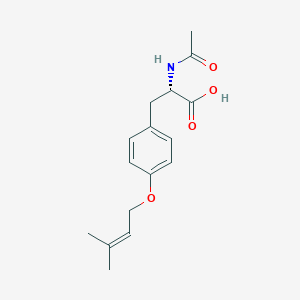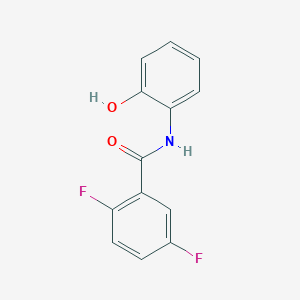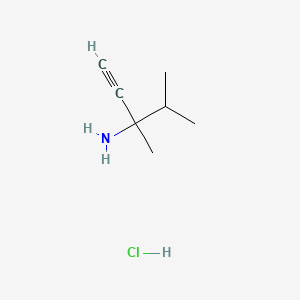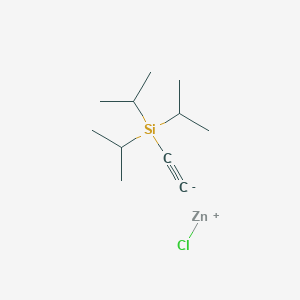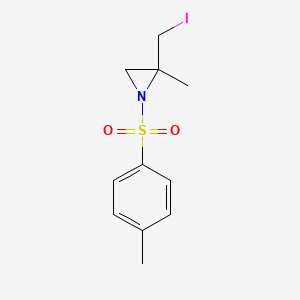
2-(Iodomethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an iodomethyl group, a methyl group, and a 4-methylbenzene-1-sulfonyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
The synthesis of 2-(Iodomethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, where a methyl group is substituted with an iodine atom using reagents such as iodine and a suitable oxidizing agent.
Attachment of the 4-Methylbenzene-1-sulfonyl Group: This step involves the sulfonylation of the aziridine ring using 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-(Iodomethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, resulting in the formation of linear amines or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group or reduce the iodine to a less reactive species.
Common reagents and conditions used in these reactions include bases like sodium hydride or potassium tert-butoxide, oxidizing agents like m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific nucleophile or reagent used.
Scientific Research Applications
2-(Iodomethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs by modifying its structure to enhance biological activity or reduce toxicity.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a building block for bioactive molecules.
Material Science: The compound can be used in the synthesis of polymers or other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine involves its high reactivity due to the strained aziridine ring and the presence of the iodomethyl and sulfonyl groups. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of new bonds. The iodomethyl group can participate in substitution reactions, while the sulfonyl group can stabilize intermediates or transition states in various reactions. Molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar compounds to 2-(Iodomethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine include other aziridines with different substituents, such as:
2-(Chloromethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine: Similar structure but with a chloromethyl group instead of an iodomethyl group.
2-(Bromomethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine: Similar structure but with a bromomethyl group instead of an iodomethyl group.
2-(Iodomethyl)-2-methyl-1-(4-chlorobenzene-1-sulfonyl)aziridine: Similar structure but with a 4-chlorobenzene-1-sulfonyl group instead of a 4-methylbenzene-1-sulfonyl group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
200573-06-4 |
|---|---|
Molecular Formula |
C11H14INO2S |
Molecular Weight |
351.21 g/mol |
IUPAC Name |
2-(iodomethyl)-2-methyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C11H14INO2S/c1-9-3-5-10(6-4-9)16(14,15)13-8-11(13,2)7-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
CBJMHQDQTFQUOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2(C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
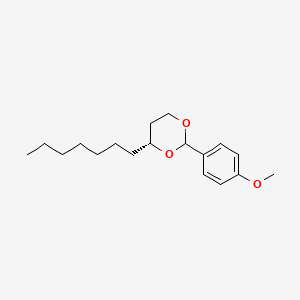
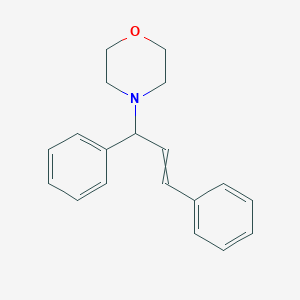
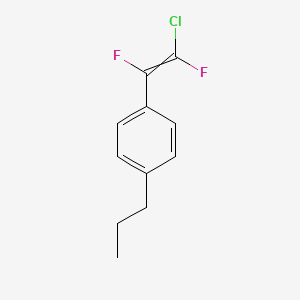

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
